Polyvinyl acetate phthalate Polyvinyl acetate phthalate
Brand Name: Vulcanchem
CAS No.: 34481-48-6
VCID: VC8455548
InChI: InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3
SMILES: CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol

Polyvinyl acetate phthalate

CAS No.: 34481-48-6

Cat. No.: VC8455548

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

Polyvinyl acetate phthalate - 34481-48-6

Specification

CAS No. 34481-48-6
Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
IUPAC Name ethenyl acetate;phthalic acid
Standard InChI InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3
Standard InChI Key LUJQXGBDWAGQHS-UHFFFAOYSA-N
SMILES CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Canonical SMILES CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Introduction

Chemical Structure and Synthesis

Chemical Composition and Properties

Polyvinyl acetate phthalate is a copolymer characterized by a backbone of vinyl acetate units modified with phthalate groups. The esterification process introduces phthalic anhydride to partially hydrolyzed polyvinyl acetate, resulting in a polymer with distinct hydrophobic and pH-responsive properties . The chemical structure ensures insolubility in acidic environments (pH < 3.5) and gradual dissolution at higher pH levels (5.5–7.0), making it ideal for intestinal-targeted drug release .

Key Properties:

  • Molecular Weight: Approximately 252.22 g/mol .

  • Solubility: <0.1 mg/mL in water at pH 1.2; >50 mg/mL at pH 6.8 .

  • Thermal Stability: Decomposes at temperatures above 200°C, releasing acetic acid and phthalic anhydride .

Synthetic Routes and Industrial Production

PVAP is synthesized through esterification under catalyzed conditions, typically involving sulfuric acid or p-toluenesulfonic acid. Industrial production employs hot-melt extrusion (HME), where PVAP is plasticized with polyethylene glycol (PEG 3000) to reduce melt viscosity. Process parameters such as temperature (120–140°C) and feed rate (1–2 kg/hr) are tightly controlled to minimize degradation and ensure consistent polymer quality .

Table 1: Industrial Production Parameters for PVAP

ParameterRangeImpact on Product Quality
Extrusion Temperature120–140°CHigher temperatures reduce viscosity but risk thermal degradation
Feed Rate1–2 kg/hrLower rates enhance mixing homogeneity
Plasticizer (PEG 3000)10% (w/w)Reduces Tg to 65.7°C, enabling extrusion

Chemical Reactions and Stability

Hydrolysis and Thermal Decomposition

PVAP undergoes hydrolysis in acidic or alkaline conditions, cleaving ester bonds to yield polyvinyl alcohol and phthalic acid. Thermal decomposition above 200°C produces volatile byproducts, including acetic acid (48% yield) and phthalic anhydride (52% yield) . These reactions are critical for understanding drug release mechanisms and processing limitations.

Reaction Products and Conditions

  • Hydrolysis:

    • Acidic Conditions (HCl, pH 1.2): Complete hydrolysis within 24 hours at 37°C .

    • Alkaline Conditions (NaOH, pH 7.4): Faster degradation, with 90% hydrolysis in 6 hours .

  • Thermal Decomposition:

    • Products: Acetic acid (CAS 64-19-7), phthalic anhydride (CAS 85-44-9) .

    • Conditions: Nitrogen atmosphere, 220°C, 1-hour residence time .

Pharmaceutical Applications

Enteric Coatings for Drug Delivery

PVAP’s primary application lies in enteric coatings, which protect drugs from gastric degradation. A study comparing PVAP-coated tablets to cellulose-based polymers demonstrated 98% drug release in simulated intestinal fluid (pH 6.8) versus <5% in gastric fluid (pH 1.2) .

Table 2: Dissolution Performance of PVAP vs. HPMCAS

PolymerpH 5.5 Dissolution (%)pH 6.8 Dissolution (%)
PVAP85 ± 395 ± 2
HPMCAS72 ± 489 ± 3

Amorphous Solid Dispersions

PVAP-based ASDs enhance the solubility of poorly water-soluble drugs like indomethacin (IND) and dipyridamole (DPD). Extruding IND with PVAP and PEG 3000 at 130°C yielded ASDs with 92% drug content and a dissolution rate 1.5× higher than HPMCAS formulations at pH 5.5 .

Industrial Manufacturing and Regulatory Compliance

Production Techniques and Quality Control

Anmol Chemicals, a leading PVAP manufacturer, adheres to WHO-GMP and ISO 9001 standards. Their production facilities utilize HME with real-time monitoring of melt viscosity (100,000–400,000 Pa·s) to ensure batch consistency .

Certifications and Global Standards

  • Regulatory Approvals: FDA, EMA, PMDA (Japan) .

  • Certifications: ISO 22000, FSSC 22000, Halal, Kosher .

Recent Advances and Research Findings

Hot-Melt Extrusion Processing

A 2025 PMC study optimized HME parameters for PVAP, demonstrating that extrusion at 140°C with 10% PEG 3000 reduced complex viscosity from 375,000 to 7,700 Pa·s, enabling high-throughput production .

Table 3: Impact of Extrusion Temperature on PVAP Viscosity

Temperature (°C)Complex Viscosity (Pa·s)
120340,000
14038,000

Comparative Studies with Alternative Polymers

PVAP outperformed HPMCAS in dissolution at pH 5.5 (85% vs. 72%) and matched Eudragit L100-55 at pH 6.8 (95% vs. 93%), positioning it as a cost-effective alternative for enteric coatings .

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